molecular formula C18H33NO4Si3 B13796622 Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate

Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate

Cat. No.: B13796622
M. Wt: 411.7 g/mol
InChI Key: MFCCACQGTYYMRP-UHFFFAOYSA-N
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Description

Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate is a complex organic compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate typically involves the reaction of glycine derivatives with trimethylsilyl chloride. The reaction conditions often include the use of anhydrous solvents and a base to facilitate the formation of the trimethylsilyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trimethylsilyl chloride, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can modify the physical and chemical properties of the compound, making it more volatile and amenable to analysis. The pathways involved include the formation of trimethylsiloxy groups and the protection of reactive sites during chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate is unique due to its specific combination of functional groups, which provide a balance of chemical inertness and reactivity. This makes it particularly useful in applications requiring the protection of reactive sites and the formation of volatile derivatives for analytical purposes .

Properties

Molecular Formula

C18H33NO4Si3

Molecular Weight

411.7 g/mol

IUPAC Name

trimethylsilyl 2-[trimethylsilyl-(4-trimethylsilyloxybenzoyl)amino]acetate

InChI

InChI=1S/C18H33NO4Si3/c1-24(2,3)19(14-17(20)23-26(7,8)9)18(21)15-10-12-16(13-11-15)22-25(4,5)6/h10-13H,14H2,1-9H3

InChI Key

MFCCACQGTYYMRP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CC(=O)O[Si](C)(C)C)C(=O)C1=CC=C(C=C1)O[Si](C)(C)C

Origin of Product

United States

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